molecular formula C49H73NO14 B13420753 5-O-demethyl-4''-deoxy-4''-(formylamino)-Avermectin A1a

5-O-demethyl-4''-deoxy-4''-(formylamino)-Avermectin A1a

Cat. No.: B13420753
M. Wt: 900.1 g/mol
InChI Key: CTOLTUCVXLWGDP-AUUJYYFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-O-demethyl-4’‘-deoxy-4’'-(formylamino)-Avermectin A1a is a derivative of Avermectin, a class of compounds known for their potent anthelmintic and insecticidal properties. Avermectins are macrocyclic lactones produced by the soil bacterium Streptomyces avermitilis. This particular derivative has been modified to enhance its biological activity and specificity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-O-demethyl-4’‘-deoxy-4’'-(formylamino)-Avermectin A1a typically involves multiple steps, starting from the natural Avermectin A1a. The key steps include:

    Demethylation: The 5-O-methyl group is removed using a demethylating agent such as boron tribromide (BBr3).

    Deoxygenation: The 4’'-hydroxy group is removed, often using a deoxygenating agent like tributyltin hydride (Bu3SnH) in the presence of a radical initiator.

    Formylation: The 4’'-amino group is introduced and subsequently formylated using formic acid or a formylating reagent like formamide.

Industrial Production Methods

Industrial production of this compound involves optimizing the above synthetic routes for large-scale production. This includes:

    Catalyst Optimization: Using efficient catalysts to increase yield and reduce reaction time.

    Purification: Employing advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.

    Safety Measures: Implementing stringent safety protocols to handle hazardous reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions

5-O-demethyl-4’‘-deoxy-4’'-(formylamino)-Avermectin A1a undergoes several types of chemical reactions:

    Oxidation: Can be oxidized to form various oxo derivatives.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The formylamino group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiols.

Major Products

    Oxidation Products: Various oxo derivatives.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Compounds with different functional groups replacing the formylamino group.

Scientific Research Applications

5-O-demethyl-4’‘-deoxy-4’'-(formylamino)-Avermectin A1a has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the reactivity of macrocyclic lactones.

    Biology: Investigated for its effects on various biological systems, including its potential as an insecticide and anthelmintic.

    Medicine: Explored for its potential therapeutic applications, particularly in treating parasitic infections.

    Industry: Utilized in the development of new pesticides and veterinary medicines.

Mechanism of Action

The mechanism of action of 5-O-demethyl-4’‘-deoxy-4’'-(formylamino)-Avermectin A1a involves binding to glutamate-gated chloride channels in the nervous system of invertebrates. This binding increases the permeability of the cell membrane to chloride ions, leading to hyperpolarization and paralysis of the parasite or insect.

Comparison with Similar Compounds

Similar Compounds

    Avermectin B1a: Another derivative of Avermectin with similar anthelmintic properties.

    Ivermectin: A well-known derivative used widely in medicine and veterinary applications.

    Emamectin Benzoate: Used as an insecticide in agriculture.

Uniqueness

5-O-demethyl-4’‘-deoxy-4’'-(formylamino)-Avermectin A1a is unique due to its specific modifications, which enhance its biological activity and specificity compared to other Avermectin derivatives. Its unique structure allows for targeted action, making it a valuable compound in both research and practical applications.

Properties

Molecular Formula

C49H73NO14

Molecular Weight

900.1 g/mol

IUPAC Name

N-[(2S,3S,4S,6S)-6-[(2S,3S,4S,6R)-6-[(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-3,11',13',22'-tetramethyl-2'-oxospiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-12'-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]formamide

InChI

InChI=1S/C49H73NO14/c1-11-26(2)44-29(5)17-18-48(64-44)23-35-20-34(63-48)16-15-28(4)43(27(3)13-12-14-33-24-57-46-42(52)30(6)19-36(47(53)60-35)49(33,46)54)61-40-22-38(56-10)45(32(8)59-40)62-39-21-37(55-9)41(50-25-51)31(7)58-39/h12-15,17-19,25-27,29,31-32,34-46,52,54H,11,16,20-24H2,1-10H3,(H,50,51)/b13-12+,28-15+,33-14+/t26-,27-,29-,31-,32-,34+,35-,36-,37-,38-,39-,40-,41-,42+,43-,44+,45-,46+,48+,49+/m0/s1

InChI Key

CTOLTUCVXLWGDP-AUUJYYFLSA-N

Isomeric SMILES

CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)NC=O)OC)OC)\C)C

Canonical SMILES

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC=O)OC)OC)C)C

Origin of Product

United States

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